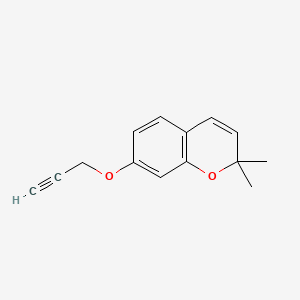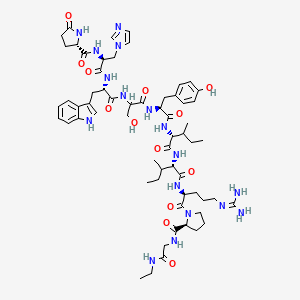
LHRH, leu(6)-N-Et-glynh2(10)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Luteinizing hormone-releasing hormone (LHRH), leu(6)-N-Et-glynh2(10)- is a synthetic analog of the naturally occurring LHRH. This compound is designed to enhance the biological activity and stability of LHRH, making it more effective in clinical applications. LHRH plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of LHRH, leu(6)-N-Et-glynh2(10)- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of LHRH analogs often involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
LHRH, leu(6)-N-Et-glynh2(10)- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
LHRH, leu(6)-N-Et-glynh2(10)- has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Used in the treatment of hormone-dependent cancers such as prostate and breast cancer.
Industry: Employed in the development of peptide-based drugs and therapeutic agents.
Mécanisme D'action
LHRH, leu(6)-N-Et-glynh2(10)- exerts its effects by binding to LHRH receptors on the surface of pituitary gonadotropes. This binding stimulates the release of LH and FSH, which in turn regulate steroidogenesis and gamete maturation in the gonads. The compound’s enhanced stability and potency are due to modifications at positions 6 and 10, which increase its resistance to enzymatic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
LHRH: The natural form of the hormone.
D-Leu6, des-Gly-NH210 LHRH ethylamide: Another synthetic analog with similar modifications.
Glycosylated LHRH analogs: Modified with carbohydrate units to enhance stability and activity.
Uniqueness
LHRH, leu(6)-N-Et-glynh2(10)- is unique due to its specific modifications at positions 6 and 10, which significantly enhance its biological activity and stability compared to the natural hormone and other analogs. These modifications make it a potent and effective therapeutic agent for various clinical applications .
Propriétés
Numéro CAS |
71779-20-9 |
|---|---|
Formule moléculaire |
C61H87N17O13 |
Poids moléculaire |
1266.4 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[2-(ethylamino)-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-imidazol-1-yl-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C61H87N17O13/c1-6-34(4)50(58(89)70-42(15-11-23-66-61(62)63)60(91)78-25-12-16-47(78)57(88)68-30-49(82)65-8-3)76-59(90)51(35(5)7-2)75-54(85)43(27-36-17-19-38(80)20-18-36)71-56(87)46(32-79)74-53(84)44(28-37-29-67-40-14-10-9-13-39(37)40)72-55(86)45(31-77-26-24-64-33-77)73-52(83)41-21-22-48(81)69-41/h9-10,13-14,17-20,24,26,29,33-35,41-47,50-51,67,79-80H,6-8,11-12,15-16,21-23,25,27-28,30-32H2,1-5H3,(H,65,82)(H,68,88)(H,69,81)(H,70,89)(H,71,87)(H,72,86)(H,73,83)(H,74,84)(H,75,85)(H,76,90)(H4,62,63,66)/t34?,35?,41-,42-,43-,44-,45-,46?,47-,50-,51+/m0/s1 |
Clé InChI |
RFORFFLXZVTUIF-RMWUKGQRSA-N |
SMILES isomérique |
CCC(C)[C@H](C(=O)N[C@@H](C(C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CN5C=CN=C5)NC(=O)[C@@H]6CCC(=O)N6 |
SMILES canonique |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)NCC)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CN5C=CN=C5)NC(=O)C6CCC(=O)N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


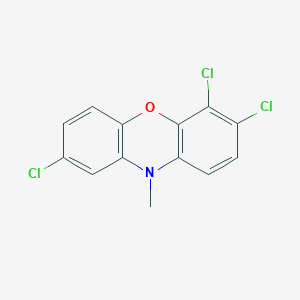
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
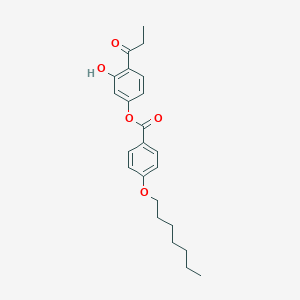
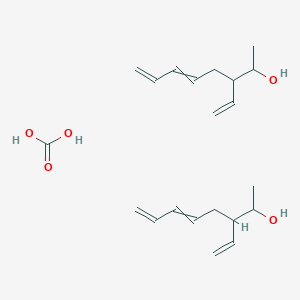
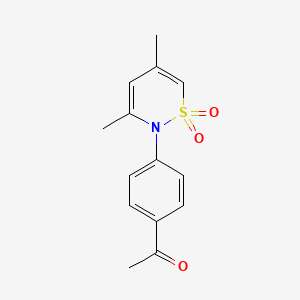
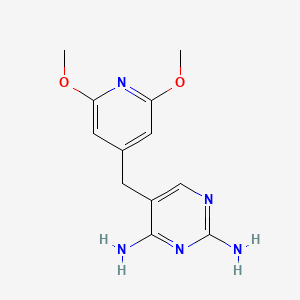
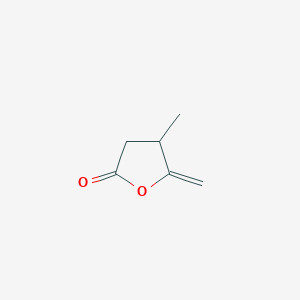
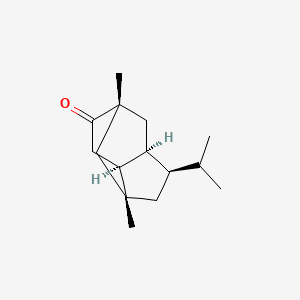
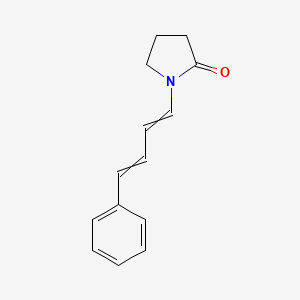
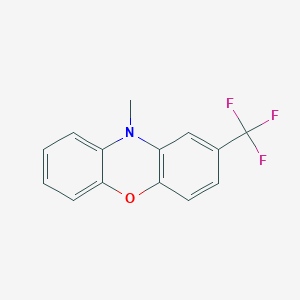
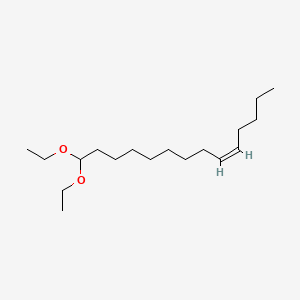
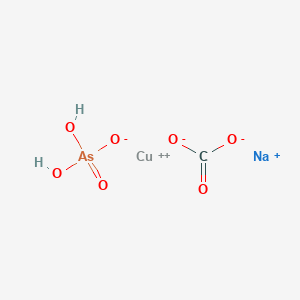
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
